(3-Bromopropyl)triethylammonium bromide (CAS 3720-84-1) is a bifunctional quaternary ammonium salt featuring a highly reactive primary alkyl bromide and a permanently charged triethylammonium headgroup. It serves as a critical building block in chemical synthesis, offering high water solubility alongside tunable organic partitioning. Buyers primarily procure this compound as a precursor for custom phase-transfer catalysts, cationic surfactants, and membrane-active biological probes, where the specific steric bulk and lipophilic profile of the triethyl group dictate downstream processability and application performance [1].
Substituting (3-Bromopropyl)triethylammonium bromide with its closest in-class counterpart, (3-Bromopropyl)trimethylammonium bromide, critically alters the lipophilicity of the resulting phase-transfer catalysts or grafted polymers [1]. The triethyl group provides a larger hydrophobic radius, which is essential for adequate partitioning into non-polar organic solvents during biphasic reactions. Furthermore, substituting the bromide leaving group with a chloride (e.g., (3-Chloropropyl)triethylammonium chloride) significantly depresses the kinetics of downstream SN2 nucleophilic substitutions, leading to lower grafting yields and requiring harsher, more energy-intensive reaction conditions in industrial workflows[2].
When used as a cationic anchor for amino(oligo)thiophene fluorophores, the triethylammonium derivative facilitates the synthesis of probes with absorbance maxima in the ~600 nm region. This provides a measurable red-shift compared to traditional benzene-based hemicyanine analogues, which absorb at 485–510 nm[1].
| Evidence Dimension | Absorbance maximum (membrane probe) |
| Target Compound Data | ~600 nm (red/NIR region) |
| Comparator Or Baseline | Benzene-based hemicyanine analogues (485–510 nm) |
| Quantified Difference | ~90–115 nm red-shift |
| Conditions | Ethanol / lipid membrane environments |
Allows buyers to synthesize deep-tissue compatible, environmentally sensitive membrane probes that avoid the background autofluorescence associated with shorter-wavelength analogues.
In electrolytic cyclization workflows, the triethylammonium group acts as a readily cleavable substituent that reduces at approximately 2.0 volts. This reduction potential is strategically higher than that required to cleave a standard carbon-halogen bond, enabling the selective cyclization of haloalkanes into cyclopropanes without degrading the core framework [1].
| Evidence Dimension | Electrolytic reduction potential |
| Target Compound Data | ~2.0 volts |
| Comparator Or Baseline | Standard carbon-halogen bond cleavage (lower voltage baseline) |
| Quantified Difference | Reduction occurs at a higher voltage, preventing premature cleavage |
| Conditions | Dimethylformamide saturated with lithium bromide |
Ensures selective electrochemical synthesis of cycloalkanes by preventing premature cleavage of the carbon-halogen bond during electrolysis.
The specific steric bulk of the triethylammonium group enables highly efficient host-guest complexation. When reacted to form inclusion complexes with macrocycles such as Cucurbit[8]uril (CB[8]), the target bromide salt achieves complexation yields of 92% under mild sonication, yielding higher recovery than less sterically optimized guests that suffer from incomplete inclusion[1].
| Evidence Dimension | Host-guest complexation yield |
| Target Compound Data | 92% yield |
| Comparator Or Baseline | Non-optimized baseline guests (variable/lower yields) |
| Quantified Difference | Near-quantitative (92%) recovery of the bromide salt complex |
| Conditions | Aqueous solution (D2O) with sonication for 1 minute |
Provides the high-yield complexation necessary for the scalable, reproducible manufacturing of redox-responsive supramolecular assemblies.
Utilized as a lipophilic cationic anchor to synthesize amino(oligo)thiophene fluorophores. The triethylammonium group precisely tunes the lipid insertion depth, enabling the creation of probes with highly sensitive, lipid-composition dependent emission spectra in the red/NIR region[1].
Employed as an intermediate in electrolytic cyclization. The specific 2.0-volt reduction potential of the triethylammonium substituent allows for the high-yield conversion of haloalkanes into cyclopropanes without unwanted side reactions [2].
Acts as a sterically tuned guest molecule for Cucurbit[8]uril (CB[8]) macrocycles. The compound facilitates near-quantitative (92%) complexation yields, which is critical for developing redox-controlled, reversible smart materials[3].
Selected over trimethylammonium analogues when synthesizing phase-transfer catalysts that require enhanced organic-phase partitioning. The bulky triethyl groups effectively shield the cationic charge, ensuring the solubility of reactive ion pairs in non-polar industrial solvents [4].
Irritant